The synthesis of 6-Phenethylamino-[1,3,5]triazine-2,4-diol can be achieved through several methods. One notable method involves heating an acidic ionic liquid in the presence of resorcinol and cyanuric chloride at temperatures ranging from 10 to 150 degrees Celsius. This reaction typically requires stirring for a duration of 1 to 15 hours. The process is characterized by high yields (over 90%) and high purity (greater than or equal to 99.5% as determined by High Performance Liquid Chromatography) due to the mild reaction conditions employed .
The steps involved in this synthesis include:
The molecular structure of 6-Phenethylamino-[1,3,5]triazine-2,4-diol features a triazine ring with hydroxyl groups at positions 2 and 4, along with a phenethylamino group at position 6. The structural representation can be described as follows:
The compound's structure can be visualized using molecular modeling software or through chemical drawing tools available in various chemical databases .
6-Phenethylamino-[1,3,5]triazine-2,4-diol participates in various chemical reactions typical of triazine derivatives. These reactions may include:
Technical details regarding specific reactions are often found in patent literature or specialized chemical reaction databases that document various synthetic pathways involving this compound .
The physical and chemical properties of 6-Phenethylamino-[1,3,5]triazine-2,4-diol include:
6-Phenethylamino-[1,3,5]triazine-2,4-diol has potential applications in scientific research and industry:
Further research is needed to fully explore its efficacy and safety in these applications .
The 1,3,5-triazine (s-triazine) scaffold represents a privileged heterocyclic nucleus in medicinal chemistry due to its exceptional synthetic versatility, structural symmetry, and capacity for extensive derivatization. This six-membered ring system, characterized by three nitrogen atoms alternating with carbon atoms, exhibits distinct electronic properties that facilitate diverse molecular interactions with biological targets. Its planar geometry enables π-π stacking interactions with aromatic residues in enzyme binding pockets, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for target recognition and binding affinity [1] [6].
The synthetic accessibility of s-triazine derivatives primarily stems from the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). This precursor undergoes sequential nucleophilic substitutions under controlled conditions: the first chlorine replacement occurs at 0–5°C, the second at room temperature, and the third typically requires heating (70–100°C) or reflux. This orthogonal chemoselectivity permits the incorporation of three distinct nucleophiles—amines, alcohols, thiols, or carbon nucleophiles—enabling the construction of structurally diverse libraries for structure-activity relationship (SAR) studies [1] [4]. Clinically, s-triazine derivatives demonstrate a broad therapeutic spectrum, including:
Table 1: Clinically Significant s-Triazine Derivatives and Their Therapeutic Applications
Compound Name | Biological Activity | Key Structural Features | Clinical/Preclinical Relevance |
---|---|---|---|
Altretamine | Antineoplastic | Hexamethylated triazine | FDA-approved for ovarian cancer |
Enasidenib | Isocitrate dehydrogenase 2 (IDH2) inhibitor | Triazine-pyridine hybrid | FDA-approved for relapsed AML |
Methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate | Antiproliferative | Amino acid-coupled triazine | Activity against DLD-1, HCT-116, HT-29 CRC cell lines |
SCH 420814 (Preladenant) | Adenosine A2A antagonist | Triazolo-triazine core | Reversed haloperidol-induced catalepsy (0.3 mg/kg p.o.) |
4,6-Bis(morpholino)-N-(pyridin-3-yl)-1,3,5-triazin-2-amine | Anticancer | Morpholine substituents | IC₅₀ = 5.85 µM against SW480 CRC cells |
The structural tunability of the s-triazine core allows precise optimization of pharmacokinetic properties. For instance, introducing hydrophilic groups (e.g., morpholine, piperazine) enhances aqueous solubility, while aryl/heteroaryl substitutions modulate lipophilicity and membrane permeability. Hybridization with pharmacophores like coumarin (e.g., 4-((4-(arylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one derivatives) further broadens biological activities, including antimicrobial effects against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and fungi (Aspergillus niger) [8].
The phenethylamino group (–NH–CH₂–CH₂–C₆H₅) serves as a critical pharmacophore in bioactive molecules, conferring optimal conformational flexibility, hydrophobic interactions, and enhanced target engagement. Its integration into heterocyclic frameworks like 1,3,5-triazine leverages the synergistic effects of both components, yielding compounds with improved biological profiles. The phenethyl moiety provides a hydrophobic anchor that facilitates binding to aromatic pockets in enzymes or receptors via van der Waals forces and π-π stacking, while the ethylene spacer allows optimal positioning of the terminal phenyl ring relative to the heterocyclic core [4] [9].
In 6-Phenethylamino-[1,3,5]triazine-2,4-diol (CAS 79246-48-3), the phenethylamino group is attached at the 6-position of the triazine ring, with hydroxyl groups at positions 2 and 4. This arrangement creates a balanced amphiphilic character: the polar diol groups engage in hydrogen bonding with hydrophilic residues, while the phenethyl group interacts with hydrophobic domains. Molecular modeling suggests that the –CH₂–CH₂– linker adopts a gauche conformation, positioning the phenyl ring coplanar with the triazine nucleus, potentially facilitating simultaneous interactions with adjacent residues in binding sites [3] [4].
Table 2: Biological Activities of Phenethylamino-Substituted Heterocycles
Compound Structure | Target/Activity | Key Findings | Structural Insights |
---|---|---|---|
6-Phenethylamino-[1,3,5]triazine-2,4-diol | Undefined (Model compound) | Molecular Weight: 232.24 g/mol; LogP: 0.359 | Balanced amphiphilicity; gauche conformation favored |
5-Amino-2-(2-furyl)-7-(2-phenylethyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (SCH 58261) | Adenosine A2A antagonist (Ki = 2.3 nM) | >50% catalepsy reversal at 1 mg/kg (p.o.) | Phenethyl enhances A2A selectivity vs. A1 receptors |
4-((4-(Phenylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Antimicrobial | Active against S. aureus and A. niger (MIC < 10 µg/mL) | Phenethylamino not directly present but analogous |
Pyrimidine-based A2A antagonists | Adenosine A2A antagonist (Ki = 0.4 nM) | Excellent solubility (0.21 mg/mL, pH 5) | Phenethylamino optimizes receptor fit and solubility |
Electron-donating or withdrawing substituents on the phenyl ring significantly modulate bioactivity. For instance:
The phenethylamino group’s role extends to improving drug-like properties. Its moderate lipophilicity (LogP ≈ 0.359 for 6-Phenethylamino-[1,3,5]triazine-2,4-diol) contributes to balanced membrane permeability, while the amino group serves as a hydrogen bond donor, enhancing solubility in physiological matrices [3] [9]. In adenosine receptor antagonists, phenethylamino-linked triazines/triazoles exhibit nanomolar affinity (Ki = 0.4–100 nM) and favorable pharmacokinetics, including oral bioavailability (e.g., 86% catalepsy inhibition at 1–3 mg/kg p.o.) [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7